Home > Products > Screening Compounds P136917 > 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide - 685853-66-1

2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Catalog Number: EVT-2905540
CAS Number: 685853-66-1
Molecular Formula: C18H18N6O2S
Molecular Weight: 382.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the 1,2,4-triazole ring. This could be achieved through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. []
  • Step 3: Introduction of the N-phenylacetamide moiety. This could be achieved through a reaction with 2-chloro-N-phenylacetamide in the presence of a suitable base. []
Molecular Structure Analysis
  • A planar or near-planar 1,2,4-triazole ring. []
  • The presence of various hydrogen bond donors and acceptors within the molecule. []
  • Potential for intra- and intermolecular hydrogen bonding interactions, influencing its crystal packing and potentially its biological activity. [, ]
Chemical Reactions Analysis
  • Complexation reactions: The nitrogen atoms within the triazole ring and other functional groups could act as donors, potentially forming complexes with metal ions. []
Mechanism of Action
  • Enzyme inhibition: Similar to the compound described in [], the target compound could potentially inhibit enzymes involved in specific biological pathways.
  • Receptor binding: The diverse functionalities of the target compound might enable it to interact with various receptors, potentially influencing their activity. []
  • DNA binding: As demonstrated by the macrocycles in [], the target compound could potentially interact with DNA, potentially interfering with DNA replication or transcription.
Applications
  • Development of antimicrobial agents: Given the demonstrated antimicrobial activity of related compounds, this compound could be investigated for its potential against a range of bacterial and fungal strains. [, ]
  • Exploration of anticancer activity: Following the example of compound FP9 in [], which displayed anticancer activity against the MCF-7 cell line, the target compound could be investigated for its potential against various cancer cell lines.
  • Design of enzyme inhibitors: The diverse structure of the target compound could make it a suitable candidate for developing inhibitors targeting specific enzymes, similar to the histone deacetylase inhibitors discussed in [].
  • Investigation of antioxidant properties: The presence of the sulfur atom in the sulfanyl group suggests potential antioxidant properties, similar to those exhibited by the thiourea derivative in [].

Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It exhibits antioxidant properties 1.5 times higher than butylated hydroxytoluene (BHT) in the Ferric Reducing Antioxidant Power (FRAP) assay [].

Compound Description: This compound is a hydrated salt containing two independent 3-amino-1-carbamothioyl-5-[(2-{[(5-methyl-1H-imidazol-3-ium-4-yl)methyl]sulfanyl}ethyl)amino]-1H-1,2,4-triazol-4-ium cations, a hexachloridobismuthate anion, a nitrate anion, and two water molecules. It features intramolecular N—H⋯S hydrogen bonds and forms a three-dimensional network through N—H⋯Cl, N—H⋯S, N—H⋯O, O—H⋯Cl, O—H⋯S, and O—H⋯O hydrogen bonds [].

Compound Description: This compound was synthesized by reacting a 1,2,4-triazole with 2-chloro-N-phenylacetamide in polyethylene glycol (PEG)-400. It features a benzofuran group attached to the triazole ring [].

Compound Description: This sydnone compound consists of oxadiazole, triazole, chloro-substituted phenyl, and methoxy-substituted phenyl rings. The molecule exhibits specific dihedral angles between these rings and forms sheets through intermolecular N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds [].

Compound Description: This compound was synthesized through a multi-step reaction involving 2-cyanopyridine and N-phenylthiosemicarbazide. The synthesis first yielded 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide (Ham4ph) and 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS). Reacting Ham4ph with chloroacetic acid followed by esterification of the resulting carboxylic acid with methanol produced phpy2NS [].

Compound Description: This series of compounds, focusing on pyrolin derivatives, were synthesized as potential anti-exudative agents. The synthesis involved multi-step reactions starting from 2-((4-amino-5(furan-2-yl)-1,2,4-triazol-3-thione. The compounds were tested for their anti-exudative activity in rats using a formalin edema model and compared to diclofenac sodium as a reference drug [].

Compound Description: This series of compounds was synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory activities. The synthetic route involved reacting 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with different aromatic N-substituted-α-chloroacetanilides [].

Compound Description: This compound was synthesized and characterized using 1H and 13C-NMR spectroscopy. The biological activity against HeLa cervical cancer cells was evaluated, showing no significant activity [].

Compound Description: This thiourea derivative was synthesized and characterized using 1H and 13C-NMR spectroscopy. It showed weak activity against HeLa cervical cancer cells and good antibacterial activity with a minimum inhibitory concentration (MIC) of 0.007 mg/mL. Additionally, it exhibited antioxidant properties with an IC50 of 29 μM/L [].

Compound Description: This Schiff base compound was synthesized and characterized using X-ray diffraction in a single crystal [].

Compound Description: This macrocyclic compound incorporates oxadiazole and triazole rings. It displayed significant inhibitory activity against various bacterial strains, including P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi. Additionally, it showed promising antioxidant properties in DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging assays [].

Compound Description: This macrocycle includes thiadiazole and triazole rings within its structure. It exhibited notable antibacterial activity against P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi, comparable to the standard drug ciprofloxacin. Furthermore, it demonstrated efficient in vitro antioxidant activity in various assays, including DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging [].

Compound Description: This macrocyclic compound features multiple 1,2,4-triazole rings connected via various linkers, including benzene rings and ethanethioate groups. It exhibited significant antibacterial activity against a panel of bacterial strains, including P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi. The compound's antibacterial efficacy was comparable to that of the standard drug ciprofloxacin. Moreover, it showed potent in vitro antioxidant activity in DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging assays [].

Compound Description: These compounds, containing 1,2,4-triazole and thiazole rings, were synthesized and characterized for their potential antimicrobial properties. The study focused on their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhosa. They were also screened for antitubercular activity against Mycobacterium tuberculosis H37 Rv strain using the microplate alamar blue assay (MABA) method [].

Compound Description: This compound was identified through a virtual screening (VS) study aiming to find potential fibroblast growth factor receptor 1 (FGFR-1) inhibitors. The study employed a pharmacophore model derived from the crystal structure of infigratinib, an existing FGFR inhibitor. "Hit-1" showed promising binding affinity to FGFR-1 in silico, suggesting its potential as an inhibitor [].

Compound Description: Identified via VS using a pharmacophore model based on the FGFR inhibitor infigratinib, this compound exhibited promising binding affinity to FGFR-1 in silico, suggesting potential as an FGFR-1 inhibitor [].

Properties

CAS Number

685853-66-1

Product Name

2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

IUPAC Name

2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide

Molecular Formula

C18H18N6O2S

Molecular Weight

382.44

InChI

InChI=1S/C18H18N6O2S/c19-17-22-23-18(27-12-16(26)21-14-9-5-2-6-10-14)24(17)11-15(25)20-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,19,22)(H,20,25)(H,21,26)

InChI Key

GSMDCTBCSLIQDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.